5,6-二甲氧基-1-苯并噻吩-2-羧酸

描述

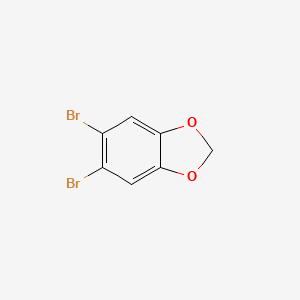

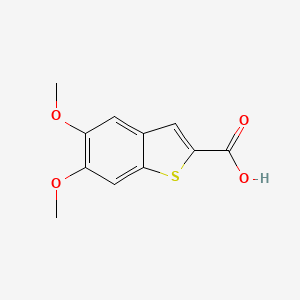

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is an organic compound with the molecular formula C11H10O4S . It has a molecular weight of 238.26 . This compound is used as an intermediate in organic synthesis and pharmaceutical production .

Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid consists of a benzothiophene core with two methoxy groups attached at the 5 and 6 positions and a carboxylic acid group attached at the 2 position .Physical And Chemical Properties Analysis

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a solid compound . The SMILES string representation of its structure isO=C(O)C1=CC2=CC(OC)=C(OC)C=C2S1 .

作用机制

Target of Action

The primary targets of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid are currently unknown. This compound is primarily used as an organic synthesis intermediate and pharmaceutical intermediate

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid. For instance, its stability could be affected by storage conditions, as suggested by the recommendation to store the compound at 2-8°C and protect it from light .

实验室实验的优点和局限性

The use of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid in laboratory experiments has several advantages. Firstly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a versatile molecule that can be used in a variety of reactions. Secondly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the reaction of an aldehyde or ketone with thiophene-2-carboxylic acid. Thirdly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a multi-functional compound that can act as a catalyst, ligand, or reactant in various reactions.

However, there are some limitations to the use of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid in laboratory experiments. Firstly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a highly reactive compound, and can easily react with other compounds in the reaction mixture. Secondly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a relatively expensive compound, and its cost can limit its use in laboratory experiments. Finally, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a potentially hazardous compound, and should be handled with care in the laboratory.

未来方向

There are a variety of potential future directions for the use of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid in scientific research. Firstly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid could be used in the synthesis of a variety of polymers, such as polythiophenes, polypyrroles, and polyfurans. Secondly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid could be used in the synthesis of a variety of organometallic compounds, such as organosilicon compounds and organophosphorus compounds. Thirdly, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid could be used in the synthesis of a variety

科学研究应用

有机合成中间体

5,6-二甲氧基-1-苯并噻吩-2-羧酸: 是有机合成中重要的中间体 。其结构有利于进一步的化学修饰,使其成为构建各种有机化合物的通用结构单元。研究人员利用这种化合物合成更复杂的分子,这些分子可能在医药、农用化学品和材料科学领域具有潜在应用。

格氏反应催化剂

在格氏反应中,格氏反应是形成碳-碳键的关键反应,5,6-二甲氧基-1-苯并噻吩-2-羧酸可以作为催化剂 。它的存在可以提高反应效率,从而提高产率,并可能减少反应时间和对过量试剂的需求。

维蒂希反应的反应物

维蒂希反应是另一种形成碳-碳双键的宝贵方法,5,6-二甲氧基-1-苯并噻吩-2-羧酸可以作为反应物参与该过程,有助于合成烯烃,烯烃是许多有机化合物的基本结构,包括天然产物和药物 。

有机金属化合物的配体

作为配体,5,6-二甲氧基-1-苯并噻吩-2-羧酸促进了有机金属化合物的形成,特别是有机硅和有机磷化合物 。这些化合物在催化、材料科学和作为有机合成的中间体方面具有重要应用。

蛋白质组学研究

该化合物也用于蛋白质组学研究,它可能参与蛋白质结构和功能的研究 。它的化学性质使其适合修饰肽和蛋白质,从而有助于理解它们的生物学作用。

药物化学

在药物化学中,5,6-二甲氧基-1-苯并噻吩-2-羧酸用作药物中间体 。它可以被掺入药物候选物的合成中,特别是那些可能通过噻吩部分与生物靶标相互作用的药物候选物。

生化分析

Biochemical Properties

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

The effects of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. By altering the activity of this pathway, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can impact cell proliferation and apoptosis. Furthermore, this compound can influence the expression of genes related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of action of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting cellular metabolism. Additionally, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can modulate gene expression by interacting with transcription factors, leading to changes in the levels of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as mild enzyme inhibition or slight changes in gene expression. At higher doses, it can cause toxic or adverse effects, including significant enzyme inhibition, disruption of cellular metabolism, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function .

Metabolic Pathways

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can determine its effects on cellular processes and its overall biological activity .

属性

IUPAC Name |

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S/c1-14-7-3-6-4-10(11(12)13)16-9(6)5-8(7)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZUZUKHOVUSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296352 | |

| Record name | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23046-03-9 | |

| Record name | 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23046-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108922 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023046039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23046-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。